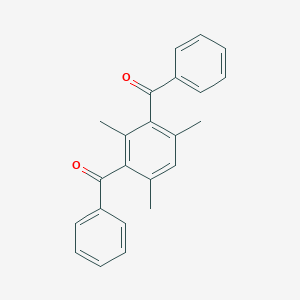
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone, also known as BTMPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BTMPM is a ketone derivative that contains both benzoyl and phenyl groups.
作用機序
The mechanism of action of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone is not yet fully understood. However, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response. By inhibiting COX enzymes, (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone may reduce inflammation and pain.
Biochemical and Physiological Effects:
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to possess neuroprotective effects. (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its potential applications in various fields of scientific research. However, one of the limitations of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone is its relatively low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further studies are needed to fully understand the mechanism of action of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone and its potential applications in various fields of scientific research.
合成法
The synthesis of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone involves the reaction of 3,5-dimethylphenol with benzoyl chloride, followed by the reaction of the resulting product with phenylmagnesium bromide. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis of (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has been reported in the literature and is a well-established method.
科学的研究の応用
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has been studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. (3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
(3-Benzoyl-2,4,6-trimethylphenyl)(phenyl)methanone |
|---|---|
分子式 |
C23H20O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
(3-benzoyl-2,4,6-trimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C23H20O2/c1-15-14-16(2)21(23(25)19-12-8-5-9-13-19)17(3)20(15)22(24)18-10-6-4-7-11-18/h4-14H,1-3H3 |
InChIキー |
GXMUNIXRMOLAOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3)C |
正規SMILES |
CC1=CC(=C(C(=C1C(=O)C2=CC=CC=C2)C)C(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)

![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)
![1-Benzyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B240781.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B240785.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B240791.png)
![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B240794.png)
![2-chloro-N-{3-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B240798.png)